5-Nitro-6-bromo-2-hydroxybenzimidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-nitro-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O3/c8-3-1-4-5(10-7(12)9-4)2-6(3)11(13)14/h1-2H,(H2,9,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYDMJKJYYGQCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])Br)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation of 5 Nitro 6 Bromo 2 Hydroxybenzimidazole
Electrophilic Substitution Pathways on the Benzimidazole (B57391) Core
The benzimidazole ring system is generally susceptible to electrophilic attack, typically occurring on the benzene (B151609) portion of the molecule. researchgate.net However, the reactivity of the 5-Nitro-6-bromo-2-hydroxybenzimidazole core toward further electrophilic aromatic substitution is significantly diminished. This is due to the presence of two deactivating substituents on the benzene ring: the nitro group (-NO₂) at position 5 and the bromo group (-Br) at position 6.
Influence of Substituents : The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature through both inductive and resonance effects (-I, -M), directing incoming electrophiles to the meta position. libretexts.org The bromo group is also deactivating due to its electron-withdrawing inductive effect (-I), but its lone pairs can participate in resonance, making it an ortho-, para-director. libretexts.org
In this specific molecule, the positions available for substitution are C4 and C7. The cumulative deactivating effect of the nitro and bromo groups makes forcing further electrophilic substitution challenging, requiring harsh reaction conditions. Theoretical calculations on the parent benzimidazole predict that electrophilic attack is most likely at the 7-position, followed by the 5-, 6-, and 4-positions. chempedia.info However, with the 5 and 6 positions already occupied and strongly deactivated, any potential electrophilic attack would be severely hindered at the remaining C4 and C7 sites.
Nucleophilic Substitution Reactions and Associated Mechanistic Insights
The electron-deficient nature of the benzene ring in this compound, enhanced by the potent electron-withdrawing nitro group, renders it susceptible to nucleophilic aromatic substitution (SNAr). youtube.com The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. stackexchange.comnih.gov
In this molecule, the bromo substituent at C6 is positioned ortho to the nitro group at C5. This arrangement makes the C6 position highly activated and the bromo atom a viable leaving group for an SNAr reaction. The mechanism involves a two-step addition-elimination process:
Addition : A nucleophile attacks the electron-deficient carbon atom bearing the bromine atom (C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge in this complex is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization. stackexchange.com
Elimination : The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.
This pathway allows for the displacement of the bromo group by a variety of nucleophiles, such as alkoxides, thiolates, and amines, providing a key method for functionalizing the C6 position. Intramolecular SNAr reactions have also been observed in related 2-(2-nitrophenyl)-1H-benzimidazole systems, highlighting the strong activating effect of the nitro group. nih.gov
Reactivity of the Nitro Group: Reduction and Other Transformations
The nitro group is one of the most versatile functional groups in aromatic chemistry, primarily due to its ability to be reduced to several other oxidation states. masterorganicchemistry.comwikipedia.org The reduction of the 5-nitro group to a 5-amino group is a pivotal transformation, as it converts a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing amino group, opening up new synthetic possibilities. masterorganicchemistry.com This transformation is crucial for the synthesis of more complex benzimidazole derivatives. nih.govresearchgate.net
The reduction can be achieved using various reagents and conditions, leading to different products such as hydroxylamines or, most commonly, amines. wikipedia.orgnih.gov
Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
| Method | Reagent(s) | Typical Conditions | Product |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Varies (pressure, solvent) | Amine |
| Metal in Acid | Fe/HCl, Sn/HCl, Zn/HCl | Acidic, often heated | Amine |
| Transfer Hydrogenation | Hydrazine, Ammonium (B1175870) formate | Catalyzed (e.g., Raney Ni) | Amine |
| Metal Dust | Zinc dust | With NH₄Cl or Acetic Acid | Hydroxylamine or Amine |
| Sulfide Salts | Na₂S, (NH₄)₂S | Aqueous or alcoholic solution | Amine |
The choice of reducing agent can be critical, especially in the presence of other reducible functional groups, to ensure selective transformation of the nitro group.
Reactions of the Bromo Substituent: Cross-Coupling and Other Halogen-Based Transformations
The bromo substituent at the C6 position serves as an excellent synthetic handle for introducing carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. mdpi.com Palladium-catalyzed reactions are particularly prominent for functionalizing aryl halides. youtube.com
Key cross-coupling reactions applicable to the 6-bromo position include:
Suzuki-Miyaura Coupling : This reaction involves coupling with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. It is a powerful method for forming new C-C bonds, allowing for the introduction of various aryl or heteroaryl substituents at the C6 position. nih.govmdpi.com
Buchwald-Hartwig Amination : This reaction enables the formation of C-N bonds by coupling the bromo-substituted benzimidazole with primary or secondary amines, catalyzed by a palladium complex. This is a key method for synthesizing N-aryl or N-heteroaryl derivatives. nih.gov
Heck Coupling : This reaction couples the aryl bromide with an alkene to form a substituted alkene, creating a new C-C bond. researchgate.net
Sonogashira Coupling : This reaction forms a C-C bond between the bromo-substituent and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.
The reactivity order for halogens in these coupling reactions is typically I > Br > Cl. mdpi.com The bromo group in this compound provides a good balance of reactivity and stability for these transformations.
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | C-C (Aryl-Aryl) | Pd(PPh₃)₄, Pd(OAc)₂ + Ligand |
| Buchwald-Hartwig | R¹R²NH | C-N (Aryl-Amine) | Pd₂(dba)₃ + Ligand (e.g., BINAP) |
| Heck | Alkene | C-C (Aryl-Vinyl) | Pd(OAc)₂ + Ligand |
| Sonogashira | Terminal Alkyne | C-C (Aryl-Alkynyl) | PdCl₂(PPh₃)₂ + CuI |
Chemical Transformations Involving the Hydroxyl Functionality
The reactivity of the 2-hydroxy group is intrinsically linked to the keto-enol tautomerism of the 2-hydroxybenzimidazole (B11371) system. In its keto form (benzimidazol-2-one), the molecule possesses two acidic N-H protons and a carbonyl group. In its enol form (2-hydroxybenzimidazole), it has a phenolic-like hydroxyl group. The keto form is generally the more stable and dominant tautomer. researchgate.net
Reactions involving this functionality can occur at several sites:
N-Alkylation/N-Acylation : The protons on the ring nitrogen atoms are acidic and can be removed by a base. The resulting anion can react with electrophiles like alkyl halides or acyl chlorides to yield N-substituted derivatives.
O-Alkylation/O-Acylation : While less common due to the preference for the keto tautomer, reaction at the oxygen of the enol form can lead to the formation of 2-alkoxy or 2-acyloxy benzimidazoles. The reaction outcome often depends on the specific reagents, solvent, and counter-ion used (Hard-Soft Acid-Base theory can be predictive).
Conversion to 2-Chlorobenzimidazole (B1347102) : The hydroxyl/carbonyl group can be replaced by a chlorine atom using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), yielding a 2-chlorobenzimidazole derivative. This product is itself a valuable intermediate, as the 2-chloro substituent is readily displaced by various nucleophiles.
Tautomerism and Isomerism in 2-Hydroxybenzimidazole Systems: Keto-Enol and Annular Tautomerism
Tautomerism is a fundamental characteristic of the 2-hydroxybenzimidazole scaffold, significantly influencing its chemical properties and reactivity. encyclopedia.pubnih.gov Two primary forms of tautomerism are observed in this compound.
Keto-Enol Tautomerism : This involves the migration of a proton between a nitrogen atom and the exocyclic oxygen atom. masterorganicchemistry.com The compound exists as an equilibrium mixture of the 2-hydroxy (enol) form and the benzimidazol-2-one (B1210169) (keto) form. libretexts.org For most 2-hydroxybenzimidazoles, the equilibrium lies heavily in favor of the more stable keto tautomer. researchgate.netresearchgate.net
Annular Tautomerism : This type of prototropy involves the migration of the N-H proton between the two nitrogen atoms (N1 and N3) of the imidazole (B134444) ring. encyclopedia.pubnih.govbeilstein-journals.org In an unsubstituted benzimidazole, these two positions are equivalent. However, in this compound, the asymmetric substitution on the benzene ring makes the N1 and N3 positions non-equivalent. This results in two distinct annular tautomers, which are constitutional isomers.
The combination of these two phenomena means that this compound can exist as a mixture of at least four different tautomeric forms in solution.
Table 3: Tautomeric Forms of this compound
| Tautomer Type | Structure | IUPAC Name |
|---|---|---|
| Keto Form (Annular Tautomer A) | ![]() |
6-Bromo-5-nitro-1,3-dihydro-2H-benzimidazol-2-one |
| Keto Form (Annular Tautomer B) | ![]() |
5-Bromo-6-nitro-1,3-dihydro-2H-benzimidazol-2-one |
| Enol Form (Annular Tautomer A) | ![]() |
6-Bromo-5-nitro-1H-benzimidazol-2-ol |
| Enol Form (Annular Tautomer B) | ![]() |
5-Bromo-6-nitro-1H-benzimidazol-2-ol |
Note: The images in the table are illustrative placeholders for the chemical structures.
Structural Elucidation and Advanced Spectroscopic Characterization of 5 Nitro 6 Bromo 2 Hydroxybenzimidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 5-Nitro-6-bromo-2-hydroxybenzimidazole, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR techniques provides a complete picture of its molecular architecture. The presence of nitro and bromo substituents significantly influences the chemical shifts of the aromatic protons and carbons, providing key insights into their positions on the benzimidazole (B57391) ring. It is also important to note that 2-hydroxybenzimidazoles exist in a tautomeric equilibrium with their 2-benzimidazolone counterparts, which can be observed in NMR spectra depending on the solvent and temperature.
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons and the N-H protons of the imidazole (B134444) ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the halogen substituent.
Aromatic Protons: The benzimidazole core of this molecule contains two aromatic protons. The proton at the C4 position is expected to appear as a singlet due to the adjacent bromine and nitro groups. The proton at the C7 position would also likely appear as a singlet. The strong deshielding effect of the nitro group would cause the C4-H proton to resonate at a downfield chemical shift, likely in the range of δ 8.0-8.5 ppm. The C7-H proton would be expected at a slightly more upfield position. For comparison, the C4 proton in 5-nitrobenzimidazole (B188599) appears at approximately δ 8.5 ppm. researchgate.netchemicalbook.com
N-H Protons: The protons attached to the nitrogen atoms of the imidazole ring (N1-H and N3-H) are expected to produce a broad singlet in the downfield region of the spectrum, typically between δ 10.0 and 13.0 ppm, due to proton exchange and hydrogen bonding. The exact chemical shift can be highly dependent on the solvent and concentration. In similar benzimidazole structures, these protons have been observed in this region. rsc.org
O-H Proton: The hydroxyl proton at the C2 position, if present in the 2-hydroxy tautomer, would also contribute a signal whose chemical shift is solvent-dependent and may be broadened due to exchange.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| C4-H | 8.0 - 8.5 | Singlet |
| C7-H | 7.5 - 8.0 | Singlet |
| N1-H/N3-H | 10.0 - 13.0 | Broad Singlet |
| O-H | Variable | Broad Singlet |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by the attached functional groups.
Aromatic Carbons: The carbon atoms of the benzene (B151609) ring will exhibit distinct chemical shifts. The carbon atom bearing the nitro group (C5) is expected to be significantly deshielded, appearing in the range of δ 140-150 ppm. The carbon attached to the bromine atom (C6) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect, typically appearing around δ 115-125 ppm. The remaining aromatic carbons (C4, C7, C3a, and C7a) will have chemical shifts in the aromatic region (δ 110-140 ppm).
Imidazole Carbon: The C2 carbon, bonded to the hydroxyl group and two nitrogen atoms, is expected to resonate at a significantly downfield position, characteristic of a urea-like or carbamate-like carbon in the benzimidazolone tautomer, typically in the range of δ 150-160 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 150 - 160 |
| C4 | 110 - 120 |
| C5 | 140 - 150 |
| C6 | 115 - 125 |
| C7 | 110 - 120 |
| C3a | 130 - 140 |
| C7a | 130 - 140 |
¹⁵N NMR spectroscopy, although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the nitrogen environments in the molecule.
Imidazole Nitrogens: The two nitrogen atoms in the benzimidazole ring are expected to have distinct chemical shifts. In related benzimidazole systems, these nitrogens typically resonate in the range of δ -150 to -250 ppm relative to nitromethane. nih.govrsc.org The tautomeric equilibrium would influence the observed chemical shifts.
Nitro Group Nitrogen: The nitrogen atom of the nitro group is expected to have a chemical shift in the range of δ -10 to +10 ppm relative to nitromethane, which is a characteristic range for nitro compounds. researchgate.netscience-and-fun.de
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify scalar-coupled protons. While limited in this specific molecule due to the presence of singlets in the aromatic region, it would be crucial for confirming the absence of vicinal proton-proton couplings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of the directly attached carbon atoms. This would allow for the definitive assignment of the C4-H to C4 and C7-H to C7. ugm.ac.id
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands.
N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the imidazole ring.
O-H Stretching: If the 2-hydroxy tautomer is present, a broad O-H stretching band may also be observed in the 3200-3600 cm⁻¹ region, potentially overlapping with the N-H stretch.
C=O Stretching: In the more stable 2-benzimidazolone tautomer, a strong C=O stretching vibration is expected around 1680-1720 cm⁻¹.
NO₂ Stretching: Two strong absorption bands are characteristic of the nitro group: an asymmetric stretching vibration around 1500-1560 cm⁻¹ and a symmetric stretching vibration around 1300-1370 cm⁻¹.
C-N and C-C Stretching: Aromatic C-N and C-C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
C-Br Stretching: The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the nitro group and the vibrations of the aromatic ring are often strong in the Raman spectrum. Characteristic peaks for the benzimidazole ring are expected around 1015, 1265, and 1595 cm⁻¹. researchgate.netnih.gov
Table 3: Predicted IR and Raman Vibrational Frequencies for this compound
| Functional Group | Predicted Frequency Range (cm⁻¹) | Spectroscopy |
| N-H Stretch | 3200 - 3400 | IR |
| O-H Stretch | 3200 - 3600 | IR |
| C=O Stretch (keto form) | 1680 - 1720 | IR |
| NO₂ Asymmetric Stretch | 1500 - 1560 | IR |
| NO₂ Symmetric Stretch | 1300 - 1370 | IR, Raman |
| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |
| C-Br Stretch | 500 - 600 | IR, Raman |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Molecular Ion Peak: The mass spectrum of this compound is expected to show a distinct molecular ion peak ([M]⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) with approximately equal intensities. This isotopic pattern is a definitive indicator of the presence of one bromine atom in the molecule.
Fragmentation Pattern: The fragmentation of the molecular ion under electron impact or other ionization methods would likely proceed through several characteristic pathways:
Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as a neutral NO₂ radical (a loss of 46 amu) or as NO (a loss of 30 amu) followed by CO.
Loss of Br: The cleavage of the C-Br bond can lead to a fragment ion corresponding to the loss of a bromine radical (a loss of 79 or 81 amu).
Ring Cleavage: The benzimidazole ring can undergo characteristic cleavages, such as the loss of HCN (27 amu), which is a common fragmentation pathway for imidazole-containing compounds. researchgate.net
Loss of CO: In the 2-benzimidazolone tautomer, the loss of a neutral carbon monoxide molecule (28 amu) from the molecular ion is a plausible fragmentation pathway.
X-ray Crystallography for Solid-State Molecular Architecture
A comprehensive search of scientific literature and crystallographic databases did not yield any specific experimental X-ray crystallography data for the compound this compound. Therefore, a detailed analysis of its solid-state molecular architecture based on single-crystal X-ray diffraction, including specific unit cell parameters, space group, bond lengths, bond angles, and intermolecular interactions, cannot be provided at this time.
The absence of this data in the public domain prevents the creation of a data table summarizing the crystallographic parameters for this specific molecule. While crystallographic information for related compounds, such as various substituted benzimidazoles and other bromo-nitro aromatic compounds, is available, a discussion of these analogues would fall outside the strict scope of this article, which is focused solely on this compound.
Further experimental research would be required to determine the precise solid-state structure of this compound and to enable a detailed discussion of its molecular geometry and crystal packing.
Theoretical and Computational Chemistry Investigations of 5 Nitro 6 Bromo 2 Hydroxybenzimidazole
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the behavior of molecules at the atomic and electronic levels. For a molecule like 5-Nitro-6-bromo-2-hydroxybenzimidazole, DFT would be a particularly suitable method, balancing computational cost with accuracy. Ab initio methods, while more computationally intensive, could provide benchmark data for specific properties.
The electronic structure of a molecule governs its chemical behavior. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transitions.
For this compound, one would expect the nitro (-NO2) group, being a strong electron-withdrawing group, to significantly influence the energy of the LUMO, lowering it and making the molecule more susceptible to nucleophilic attack. The bromo (-Br) and hydroxy (-OH) groups, along with the benzimidazole (B57391) ring system, would contribute to the electron density and the energy of the HOMO. A hypothetical data table for such an analysis would look like this:
| Computational Method | Basis Set | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) |
| Hypothetical Data | ||||
| B3LYP | 6-311++G(d,p) | Value | Value | Value |
| M06-2X | cc-pVTZ | Value | Value | Value |
Theoretical calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This involves finding the minimum energy structure on the potential energy surface. For a molecule with rotatable bonds, such as the hydroxy group in this compound, a conformational analysis would be necessary to identify the different stable conformers and their relative energies. This would provide insight into the molecule's flexibility and the most likely shapes it adopts.
A table summarizing hypothetical optimized geometric parameters might include:
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Hypothetical Data | ||
| Bond Length | C-Br | Value (Å) |
| C-N (nitro) | Value (Å) | |
| O-H | Value (Å) | |
| Bond Angle | O-N-O | Value (°) |
| Dihedral Angle | H-O-C-C | Value (°) |
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. For this compound, predicting the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts would be particularly useful for its structural characterization. The calculated shifts are highly sensitive to the electronic environment of each nucleus.
A hypothetical comparison of calculated and experimental NMR data would be presented as follows:
| Atom | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |
| Hypothetical Data | ||
| C2 | Value | |
| C4 | Value | |
| C5 | Value | |
| C6 | Value | |
| C7 | Value | |
| C8 | Value | |
| C9 | Value | |
| H (N1) | Value | |
| H (N3) | Value | |
| H (C4) | Value | |
| H (C7) | Value | |
| H (O) | Value |
Analysis of Chemical Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness, Dipole Moment)
A table of hypothetical reactivity descriptors would be structured as:
| Descriptor | Formula | Calculated Value |
| Hypothetical Data | ||
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Value (eV) |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Value (eV) |
| Electrophilicity Index (ω) | χ² / (2η) | Value |
| Dipole Moment (μ) | Value (Debye) |
Mechanistic Investigations of Chemical Reactions and Transition States
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, stationary points such as reactants, products, intermediates, and transition states can be located. For this compound, one could investigate, for example, the mechanism of its synthesis or its potential reactions with other molecules. Calculating the energy barriers (activation energies) associated with the transition states would allow for the determination of reaction rates and the most favorable reaction pathways.
Computational Studies on Tautomeric Equilibria and Energetics
Benzimidazole derivatives, particularly those with a hydroxy group at the 2-position, can exist in different tautomeric forms. For this compound, the keto-enol tautomerism would be of significant interest. Computational methods can be used to calculate the relative energies of the different tautomers, thereby predicting their equilibrium populations. The solvent can have a significant effect on tautomeric equilibria, and its influence can be modeled using implicit or explicit solvent models.
A hypothetical table comparing the relative energies of tautomers might be:
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Solvated, kcal/mol) |
| Hypothetical Data | ||
| 2-Hydroxy (Enol) | 0.0 (Reference) | 0.0 (Reference) |
| 2-Keto | Value | Value |
Advanced Chemical Applications and Materials Science Perspectives of Benzimidazole Derivatives
Role as Precursors in Functional Polymer and Material Synthesis
Benzimidazole (B57391) derivatives are valuable monomers for the synthesis of high-performance polymers, such as polybenzimidazoles (PBIs) and polyimides. These polymers are known for their exceptional thermal and chemical stability. The presence of the nitro and bromo groups on the 5-Nitro-6-bromo-2-hydroxybenzimidazole backbone offers several potential advantages in polymer synthesis. The nitro group can be chemically reduced to an amine, which can then serve as a reactive site for polymerization or for grafting side chains to modify the polymer's properties. The bromo group can be utilized for cross-linking reactions or for post-polymerization modifications via coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The hydroxyl group can also participate in polymerization reactions, for instance, in the formation of polyesters or polyethers, or it can be used to enhance solubility and adhesion of the resulting polymer.
The synthesis of functional polymers from benzimidazole derivatives often involves polycondensation reactions. For example, diamino-benzimidazole derivatives can be reacted with dicarboxylic acids or their derivatives to form polyamides, or with dianhydrides to form polyimides. The resulting polymers often exhibit high glass transition temperatures and excellent mechanical properties, making them suitable for applications in demanding environments, such as in aerospace, electronics, and filtration membranes.
Non-Linear Optical (NLO) Properties of Substituted Benzimidazoles
Organic materials with non-linear optical (NLO) properties are of great interest for applications in optoelectronics, including frequency doubling and optical switching. The NLO response of a molecule is governed by its molecular structure, particularly the presence of donor-π-acceptor systems that facilitate intramolecular charge transfer (ICT). Benzimidazole derivatives have been shown to be promising NLO materials.
The this compound molecule possesses features that suggest potential for NLO activity. The nitro group is a strong electron acceptor, while the benzimidazole ring system can act as a π-conjugated bridge. The hydroxyl group can function as an electron donor. This combination of donor and acceptor groups across the conjugated system can lead to a significant second-order hyperpolarizability (β), a measure of a molecule's NLO response. Theoretical studies on similar donor-acceptor substituted benzimidazoles have shown that the presence of strong electron-withdrawing groups, like the nitro group, can enhance the NLO properties.
| Compound Family | Key Structural Features | Observed/Predicted NLO Properties |
| Nitro-substituted Benzimidazoles | Presence of one or more nitro groups as electron acceptors. | Enhanced second-order hyperpolarizability (β) due to increased intramolecular charge transfer. |
| Donor-π-Acceptor Benzimidazoles | An electron-donating group and an electron-accepting group connected by a π-conjugated system. | Significant NLO response, tunable by modifying the donor, acceptor, and π-bridge. |
| Thienylpyrrolyl-Benzimidazoles | Extended π-conjugated system with thiophene (B33073) and pyrrole (B145914) rings. | Excellent solvatochromic properties and good molecular optical nonlinearities. researchgate.net |
This table is generated based on data from related benzimidazole derivatives and theoretical studies.
Inhibitory Mechanisms in Corrosion Science: Adsorption and Surface Interaction Phenomena
Benzimidazole derivatives are well-established as effective corrosion inhibitors for various metals and alloys in acidic and alkaline environments. Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. The adsorption process can be either physisorption, involving electrostatic interactions, or chemisorption, involving the formation of coordinate bonds between the heteroatoms (N, O) in the benzimidazole ring and the vacant d-orbitals of the metal.
The this compound molecule contains several features that would make it an effective corrosion inhibitor. The nitrogen atoms in the imidazole (B134444) ring, the oxygen atom of the hydroxyl group, and the π-electrons of the aromatic system can all participate in the adsorption process. The presence of the nitro and bromo substituents can further influence the electronic properties of the molecule and its interaction with the metal surface. Studies on related compounds, such as 6-bromo-3-nitro-2-phenylimidazol[1,2-α]pyridine, have demonstrated good corrosion inhibition efficiency on steel in acidic solutions. researchgate.net The inhibition mechanism is typically of a mixed-type, affecting both the anodic and cathodic corrosion reactions. researchgate.net
| Inhibitor Type | Metal/Alloy | Corrosive Medium | Inhibition Efficiency (%) | Adsorption Isotherm |
| Benzimidazole Derivatives | Mild Steel | 1 M HCl | >90 | Langmuir |
| Dihydroxybenzene Isomers | Aluminum Alloy 5754 | Alkaline | Up to 98.7 | - |
| N-(5-bromo-2-hydroxybenzylidene) isonicotinohydrazide | Carbon Steel | 1 M HCl | Up to 97.0 | Langmuir |
This table presents data on the corrosion inhibition performance of various benzimidazole and related derivatives.
Catalytic Applications as Ligands or Organocatalysts
The benzimidazole scaffold is a versatile platform for the design of ligands for metal-catalyzed reactions and for the development of organocatalysts. The nitrogen atoms in the imidazole ring can coordinate with a wide range of metal ions, forming stable complexes that can catalyze various organic transformations, including cross-coupling reactions, hydrogenations, and oxidations.
The substituents on the this compound ring can be exploited to modulate the catalytic activity of its metal complexes. The electronic effect of the nitro group and the steric hindrance of the bromo group can influence the stability and reactivity of the metal center. Furthermore, 5-nitrobenzimidazole (B188599) containing palladium(II) complexes have been investigated for their catalytic activity in C-C cross-coupling reactions, demonstrating the potential of such substituted benzimidazoles in catalysis. researchgate.net In addition to their role as ligands, benzimidazole derivatives can also function as organocatalysts, for example, in promoting condensation reactions or as N-heterocyclic carbene (NHC) precursors.
Design Principles for Chemosensors and Recognition Mechanisms
Benzimidazole-based compounds have been extensively used in the design of chemosensors for the detection of ions and neutral molecules. The benzimidazole moiety can act as a signaling unit (fluorophore or chromophore) and as a recognition site (binding site). The detection mechanism often relies on changes in the photophysical properties (e.g., fluorescence or color) of the benzimidazole derivative upon binding with the target analyte.
The design of a chemosensor based on this compound would leverage its specific functional groups. The hydroxyl group and the nitrogen atoms of the imidazole ring can act as binding sites for metal ions or anions through coordination or hydrogen bonding. The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic structure of the molecule and its photophysical properties, potentially leading to a detectable signal upon analyte binding. The recognition mechanism could involve processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excited-state intramolecular proton transfer (ESIPT). The specific substitution pattern of this compound could lead to high selectivity and sensitivity for a particular analyte.
| Chemosensor Type | Target Analyte | Signaling Mechanism | Detection Limit |
| Benzimidazole-functionalized BODIPY | Anions (e.g., HSO₄⁻) | Colorimetric change | - |
| Dual Chemosensor Benzimidazole | Fe²⁺/Fe³⁺, Zn²⁺ | Colorimetric and Fluorometric | 1.18 µM (Fe²⁺), 1.05 µM (Zn²⁺) |
| Benzimidazole-naphthalenol probe | Thiophenols | Fluorescent | - |
This table summarizes the characteristics of some chemosensors based on benzimidazole derivatives.
Conclusion and Future Research Directions in Substituted Benzimidazole Chemistry
Summary of Key Academic Findings and Methodological Contributions
A comprehensive review of scientific literature and chemical databases indicates that the specific compound, 5-Nitro-6-bromo-2-hydroxybenzimidazole, is not extensively documented. There are no dedicated studies detailing its synthesis, characterization, or specific chemical properties. However, the foundational methodologies for its potential synthesis are well-established within the broader field of benzimidazole (B57391) chemistry.
Key methodological contributions relevant to the synthesis of such substituted benzimidazoles primarily involve two strategic approaches:
Cyclization of Substituted o-Phenylenediamines: The most common and versatile method for constructing the benzimidazole core is the condensation reaction of an appropriately substituted o-phenylenediamine (B120857) with a one-carbon synthon. For this compound, this would involve the cyclization of 4-bromo-5-nitro-o-phenylenediamine. Reagents capable of forming the 2-hydroxy (or its tautomeric 2-oxo form, benzimidazolone) include urea (B33335), phosgene, or their modern, safer equivalents like carbonyldiimidazole (CDI). The reaction with urea, for instance, proceeds via thermal condensation, providing a straightforward route to the benzimidazolone structure.
Post-Functionalization of a Pre-formed Benzimidazole Ring: An alternative strategy involves the sequential functionalization of a simpler benzimidazole core. For the target molecule, this could theoretically start from 2-hydroxybenzimidazole (B11371), followed by electrophilic aromatic substitution reactions. This would entail a bromination step and a nitration step. However, controlling the regioselectivity of these reactions to achieve the desired 5-nitro, 6-bromo substitution pattern can be challenging due to the directing effects of the existing substituents on the benzene (B151609) ring.
While specific findings on this compound are absent, the collective academic work on related nitro- and bromo-substituted benzimidazoles provides a robust framework for its eventual synthesis and study. researchgate.netnih.gov
Emerging Technologies and Methodologies in Heterocyclic Synthesis
The synthesis of complex heterocyclic compounds like substituted benzimidazoles is continually evolving, driven by the need for greater efficiency, sustainability, and molecular diversity. nih.gov Several emerging technologies are poised to revolutionize this field.
| Technology | Description | Advantages in Benzimidazole Synthesis |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat reaction mixtures. | Accelerated reaction times, increased product yields, and often milder reaction conditions compared to conventional heating. nih.gov |
| Ultrasound-Assisted Synthesis (Sonochemistry) | Employs high-frequency sound waves to induce acoustic cavitation, creating localized high-temperature and high-pressure zones. | Enhanced reaction rates, improved yields, and the ability to drive reactions that are sluggish under conventional conditions. mdpi.comrsc.org |
| Flow Chemistry | Reactions are performed in a continuous stream within a network of tubes or microreactors rather than in a batch flask. | Superior control over reaction parameters (temperature, pressure, stoichiometry), enhanced safety, and ease of scalability. |
| Photocatalysis | Uses light energy to drive chemical reactions in the presence of a photocatalyst. | Enables novel transformations under mild conditions, often with high selectivity, and provides access to unique reactive intermediates. |
| Green Chemistry Approaches | Focuses on designing processes that reduce or eliminate the use and generation of hazardous substances. | Includes the use of aqueous media, biodegradable solvents, solvent-free reactions, and recyclable catalysts to improve sustainability. nih.gov |
| Artificial Intelligence (AI) and Machine Learning | Computational tools are used to predict reaction outcomes, optimize synthetic routes, and design novel molecules with desired properties. | Accelerates the discovery process by identifying promising synthetic pathways and target molecules, reducing the need for extensive trial-and-error experimentation. |
These technologies offer powerful tools for the efficient and sustainable synthesis of complex molecules like this compound, potentially overcoming challenges associated with traditional methods.
Prospective Avenues for Fundamental Chemical Investigations of this compound and its Chemical Transformations
Given the lack of specific data on this compound, the compound represents an open area for fundamental chemical research. Future investigations could explore its synthesis, structure, properties, and reactivity.
Fundamental Investigations:
Synthesis and Optimization: A primary research goal would be the development and optimization of a reliable synthetic route to this compound, likely via the cyclization of 4-bromo-5-nitro-o-phenylenediamine with a suitable carbonyl source.
Structural and Spectroscopic Characterization: Once synthesized, the compound would require thorough characterization using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Infrared (IR) spectroscopy, and mass spectrometry to confirm its structure.
Tautomerism Study: A key structural question to investigate is the predominant tautomeric form. Benzimidazoles substituted with a hydroxyl group at the 2-position exist in equilibrium with their 1,3-dihydro-2H-benzimidazol-2-one (benzimidazolone) tautomer. Computational and spectroscopic studies could elucidate the favored form in different states (solid, solution) and its energetic landscape.
Physicochemical Properties: Determining fundamental properties such as its acidity (pKa), solubility in various solvents, melting point, and crystal structure through X-ray crystallography would provide crucial data for any future applications.
Prospective Chemical Transformations: The unique combination of functional groups in this compound makes it an interesting substrate for further chemical transformations, allowing for the creation of a library of novel derivatives.
Reduction of the Nitro Group: The nitro group is a versatile functional handle that can be selectively reduced to an amino group. This transformation would yield 5-amino-6-bromo-2-hydroxybenzimidazole, a key intermediate for synthesizing fused heterocyclic systems or for further derivatization of the amino group.
N-Alkylation/Arylation: The N-H protons of the imidazole (B134444) ring are acidic and can be deprotonated to allow for N-alkylation or N-arylation reactions, enabling the introduction of diverse substituents at these positions.
Cross-Coupling Reactions: The bromo substituent on the benzene ring is ideally suited for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This would allow for the introduction of aryl, vinyl, or amino groups at the 6-position, significantly increasing molecular complexity.
The systematic exploration of these fundamental properties and chemical transformations would establish the chemical profile of this compound and unlock its potential as a building block in medicinal and materials chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-nitro-6-bromo-2-hydroxybenzimidazole, and how do reaction conditions influence yield?
- Answer: The synthesis typically involves multi-step functionalization of the benzimidazole core. For example, nitration and bromination reactions require precise control of temperature (e.g., 0–5°C for nitration to avoid over-oxidation) and stoichiometric ratios of reagents (e.g., HNO₃/H₂SO₄ for nitration, Br₂/FeBr₃ for bromination). Solvent polarity (e.g., DMF vs. acetic acid) significantly impacts intermediate stability and final yield. Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity products .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Answer: Structural validation requires a combination of:
- ¹H/¹³C-NMR : To confirm substituent positions (e.g., deshielded aromatic protons adjacent to nitro/bromo groups) and hydrogen bonding from the hydroxyl group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns characteristic of bromine .
- Elemental Analysis : Ensures stoichiometric agreement with the expected C, H, N, Br, and O composition .
Q. What purification methods are effective for isolating this compound from complex reaction mixtures?
- Answer: Recrystallization using mixed solvents (e.g., ethanol/water) is effective for removing unreacted starting materials. For byproducts with similar polarity, column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water mobile phase) may be required. Monitoring via TLC (UV-active spots) ensures purity .
Advanced Research Questions
Q. How does the bromo and nitro substituent positioning affect the electronic properties and reactivity of the benzimidazole core?
- Answer: The electron-withdrawing nitro group at position 5 deactivates the aromatic ring, directing electrophilic attacks to position 6 (para to nitro). Bromine at position 6 further stabilizes the ring via inductive effects, reducing reactivity toward subsequent substitutions. Computational studies (DFT) can map charge distribution and predict sites for functionalization .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?
- Answer: Contradictions may arise from tautomerism (e.g., keto-enol forms of the hydroxy group) or solvent-dependent shifts. Strategies include:
- Variable Temperature NMR : To identify dynamic equilibria .
- DEPT and 2D-COSY : To resolve overlapping signals in complex spectra .
- Cross-validation with X-ray crystallography : Single-crystal analysis (e.g., monoclinic P21/n space group parameters) provides definitive bond lengths and angles .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound derivatives?
- Answer: Regioselectivity is influenced by:
- Directing Groups : The hydroxyl group at position 2 acts as a meta-director, while nitro and bromo groups direct substitutions to specific positions.
- Reagent Choice : Mild brominating agents (e.g., NBS in DMF) minimize over-halogenation .
- Protecting Groups : Temporary protection of the hydroxyl group (e.g., silylation) can redirect reactivity .
Q. What computational methods validate the crystallographic data of halogenated benzimidazole derivatives?
- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict molecular geometries, which are compared with experimental X-ray data (unit cell parameters, bond angles). Hirshfeld surface analysis further evaluates intermolecular interactions (e.g., hydrogen bonds, halogen-halogen contacts) .
Q. How do solvent polarity and temperature impact the stability of this compound during storage?
- Answer: Polar aprotic solvents (e.g., DMSO) stabilize the compound via hydrogen bonding with the hydroxyl group. Storage at low temperatures (−20°C) in amber vials prevents photodegradation of the nitro group. Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways (e.g., hydrolysis of bromo substituents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




